Tert-butyl 3-hydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOVNTXDHGDNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57704-54-8 | |
| Record name | tert-butyl 3-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Overview and Research Significance of Tert Butyl 3 Hydroxybenzoate
Current Landscape of Benzoate (B1203000) Ester Research
Benzoate esters are a significant class of organic compounds with a wide array of applications, from their use as preservatives in food and cosmetics to their role as intermediates in the synthesis of more complex molecules. researchgate.netnih.gov Current research into benzoate esters is multifaceted. One area of significant interest is the development of novel derivatives with enhanced biological activities. For instance, recent studies have focused on synthesizing new 4-amino-3-chloro benzoate ester derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a target in cancer therapy. tandfonline.comnih.gov
Another research avenue explores the unique properties of benzoate esters in materials science. Novel functional materials incorporating a methyl benzoate acceptor have been synthesized and studied for their photophysical and electronic characteristics, showing potential for use in organic light-emitting diodes (OLEDs). researchgate.net Furthermore, the biosynthesis of benzoate esters in plants, such as the formation of methyl benzoate and ethyl benzoate in lily flowers, is an active area of investigation, with researchers identifying specific enzymes responsible for their production. frontiersin.org The stability of benzoate esters against hydrolysis by bacterial esterases also makes them attractive for developing drug combination therapies to overcome antibiotic resistance. nih.gov
Rationale for Academic Investigation of Tert-butyl 3-hydroxybenzoate
The academic interest in this compound stems from its utility as a building block in organic synthesis. The tert-butyl group serves as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions, allowing for further chemical transformations at other positions on the aromatic ring. This makes it a valuable intermediate in the preparation of more complex molecules.
For example, tert-butyl-substituted hydroxybenzoates are used in the preparation of salicylic (B10762653) acid ultraviolet absorbers. patsnap.com The presence of the hydroxyl group on the benzene (B151609) ring also offers a site for further functionalization, enabling the synthesis of a diverse range of derivatives. Research has explored the synthesis of various substituted tert-butyl hydroxybenzoates, such as tert-butyl 4-chloro-3-hydroxybenzoate and tert-butyl 3-formyl-4-hydroxybenzoate, highlighting the versatility of this scaffold in creating new chemical entities. nih.govchemicalbook.com
Historical Development in the Synthesis and Study of Hydroxybenzoate Esters
The synthesis and study of hydroxybenzoate esters have a long history, with early research focusing on their preservative properties. The esters of p-hydroxybenzoic acid, commonly known as parabens, were first used as antimicrobial preservatives in the 1920s. researchgate.netsci-hub.se These compounds are effective against fungi and a range of bacteria, leading to their widespread use in pharmaceuticals, cosmetics, and food products. researchgate.netnih.gov
Early methods for synthesizing hydroxybenzoate esters often involved the direct esterification of the corresponding hydroxybenzoic acid with an alcohol in the presence of an acid catalyst. cabidigitallibrary.org Over the years, more efficient methods have been developed. For instance, the Kolbe-Schmitt reaction has been utilized to prepare hydroxybenzoic acids, which are then esterified. patsnap.com More recent innovations include one-pot synthesis methods that improve yield and purity. patsnap.com The alkaline hydrolysis of esters, a fundamental reaction in organic chemistry, has also been a key process in the preparation and study of hydroxybenzoic acids from their ester derivatives. rsc.org The discovery of a marine bacterium capable of producing 4-hydroxybenzoate (B8730719) and its alkyl esters has opened new avenues for the biotechnological production of these compounds. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol nih.gov |
| CAS Number | 57704-54-8 nih.gov |
| Appearance | Solid sigmaaldrich.com |
| IUPAC Name | This compound nih.gov |
| SMILES | CC(C)(C)OC(=O)C1=CC=CC(O)=C1 chemscene.com |
| InChIKey | XAOVNTXDHGDNBG-UHFFFAOYSA-N sigmaaldrich.com |
Synthetic Methodologies for Tert Butyl 3 Hydroxybenzoate and Its Derivatives
Conventional Esterification Approaches to Tert-butyl 3-hydroxybenzoate
The most direct methods for the synthesis of this compound involve the formation of an ester bond between 3-hydroxybenzoic acid and a tert-butyl group. These conventional methods are widely used due to their simplicity and effectiveness.
Acid-Catalyzed Esterification Reactions
Acid-catalyzed esterification, also known as Fischer esterification, is a cornerstone of organic synthesis. This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the case of this compound, 3-hydroxybenzoic acid is reacted with tert-butanol (B103910).
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). google.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester by removing the water formed during the reaction. While effective, these catalysts can be corrosive and difficult to recycle. google.com To address these issues, solid acid catalysts such as strongly acidic gel-type ion-exchange resins have been employed. google.com These resins offer the advantages of being non-corrosive and recyclable, providing high yields of the desired ester with minimal byproducts. google.com The reaction temperature for this process is generally maintained between 110°C and 150°C. google.comgoogle.com
The general mechanism for acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
A study on the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a structurally similar compound, highlights the use of a strongly acidic gel-type ion-exchange resin with less than 8% cross-linking as an effective catalyst. google.com The optimal conditions involved using 5-20% by weight of the catalyst based on the weight of the carboxylic acid, with reaction temperatures between 110° and 150° C. google.comgoogle.com
| Catalyst | Reactants | Conditions | Yield | Reference |
| Sulfuric Acid | 3-Hydroxybenzoic Acid, Tert-butanol | Reflux | Moderate to High | google.com |
| p-Toluenesulfonic Acid | 3-Hydroxybenzoic Acid, Tert-butanol | Reflux | Moderate to High | google.com |
| Ion-Exchange Resin | 3,5-di-tert-butyl-4-hydroxybenzoic acid, C8-C20 alcohol | 110-150°C | High | google.comgoogle.com |
Table 1: Comparison of Catalysts for Acid-Catalyzed Esterification.
Transesterification Processes Involving Tert-butyl Alcohol
Transesterification is another important method for synthesizing esters. This process involves the reaction of an ester with an alcohol to produce a different ester. For the synthesis of this compound, a methyl or ethyl ester of 3-hydroxybenzoic acid can be reacted with tert-butyl alcohol in the presence of a catalyst.
While specific examples for this compound are not extensively detailed in the provided search results, the general principles of transesterification are well-established. Catalysts for this reaction can be acidic or basic. A study on the transesterification of methyl 2-nitroacetate with various alcohols utilized dibutyltin (B87310) (IV) oxide (DBTO) as a catalyst. researchgate.net This suggests that organotin compounds could potentially be used for the transesterification of methyl 3-hydroxybenzoate with tert-butanol. The reaction is typically driven to completion by using a large excess of the alcohol or by removing the lower-boiling alcohol byproduct.
Advanced Synthetic Strategies for Substituted Tert-butyl 3-hydroxybenzoates
The synthesis of substituted tert-butyl 3-hydroxybenzoates often requires more sophisticated methods to control the regiochemistry and introduce specific functional groups onto the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Modifications
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the modification of aryl halides or triflates. researchgate.netmdpi.com Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide variety of substituents onto the aromatic ring of a tert-butyl benzoate (B1203000) precursor. researchgate.netmdpi.commdpi.com
For instance, a bromo-substituted this compound could be coupled with an arylboronic acid (Suzuki reaction) or a terminal alkyne (Sonogashira reaction) to introduce new aryl or alkynyl groups, respectively. researchgate.netmdpi.commdpi.com These reactions are typically carried out in the presence of a palladium catalyst, a ligand (often a phosphine), and a base. nih.gov Microwave irradiation has been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. mdpi.com
A combination of a CuI/Me4phen decarboxylation catalyst and a (MeCN)4Pd2/XPhos cross-coupling catalyst has been developed for the synthesis of biaryls from aryl chlorides and potassium benzoates, which could be applicable to the synthesis of substituted tert-butyl 3-hydroxybenzoates. researchgate.net
Regioselective Functionalization of the Aromatic Ring System
Achieving regioselectivity in the functionalization of the aromatic ring is crucial for synthesizing specific isomers of substituted tert-butyl 3-hydroxybenzoates. The directing effects of the existing hydroxyl and tert-butoxycarbonyl groups play a significant role. The hydroxyl group is an ortho-, para-director, while the ester group is a meta-director.
Enzymatic carboxylation offers a highly regioselective method for introducing a carboxyl group onto a phenolic compound. acs.org For example, benzoic acid (de)carboxylases can selectively form o-hydroxybenzoic acid derivatives. acs.org While this method may not be directly applicable to the synthesis of this compound, it highlights the potential of biocatalysis in achieving high regioselectivity.
Chemical methods for regioselective functionalization often rely on the careful choice of reagents and reaction conditions. For instance, the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, can be used to introduce a carboxyl group. acs.org The position of carboxylation can be influenced by the reaction conditions.
Protecting Group Chemistry in the Synthesis of this compound Precursors
In multi-step syntheses of complex molecules containing the this compound scaffold, the use of protecting groups is often essential to mask reactive functional groups and prevent unwanted side reactions. scirp.orgscirp.org The phenolic hydroxyl group is a common site for protection.
Various protecting groups can be employed for the hydroxyl group, with their stability varying under different reaction conditions. scirp.orgscirp.org For example, the tert-butoxycarbonyl (Boc) group is known to be unstable under acidic conditions. scirp.orgscirp.org In contrast, the tert-butyldiphenylsilyl (TBDPS) group has shown stability under certain oxidative esterification conditions. scirp.orgscirp.org The choice of protecting group is critical and must be compatible with the subsequent reaction steps and easily removable at the desired stage of the synthesis.
The synthesis of m-hydroxybenzoic acid from benzene (B151609), a precursor to this compound, can involve protecting an amino group as an acetanilide (B955) during Friedel-Crafts acylation to direct the incoming carboxyl group to the meta position. pearson.com
| Protecting Group | Stability | Cleavage Conditions | Reference |
| tert-Butoxycarbonyl (Boc) | Unstable in acid | Acidic conditions | scirp.orgscirp.org |
| tert-Butyldimethylsilyl (TBDMS) | Unstable in acidic/oxidative conditions | Acid, Oxone, Indium (III) triflate | scirp.orgscirp.org |
| tert-Butyldiphenylsilyl (TBDPS) | Stable under certain oxidative esterification conditions | Fluoride source (e.g., TBAF) | scirp.orgscirp.org |
| Acetyl (Ac) | Unstable in acidic/basic conditions | Acid or base hydrolysis | scirp.orgscirp.orgpearson.com |
Table 2: Common Protecting Groups for the Hydroxyl Group and Their Stability.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound and its derivatives is a focal point of contemporary chemical research, aiming to reduce the environmental footprint of production processes. These principles address challenges such as the use of hazardous solvents, the generation of waste, and the energy inefficiency of traditional methods.
Solvent-Free and Environmentally Benign Reaction Media
A key strategy in green synthesis is the reduction or elimination of volatile and toxic organic solvents. For the synthesis of tert-butyl esters, including this compound, several innovative approaches have been developed.
One notable method involves solvent-free synthesis using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source, facilitated by techniques like electromagnetic milling. rsc.org This approach is inherently green as it operates without solvents or bases and requires no additional heating. rsc.org Another solvent-free method involves the condensation reaction between a pyrazole (B372694) amine and an aldehyde, which is heated directly to form the product, demonstrating the feasibility of thermal, solventless reactions. mdpi.com Although applied to a different system, this principle of direct condensation is transferable to esterification reactions.
Recent patents and research also highlight solvent-free esterification at elevated temperatures (100–120°C), which completely eliminates solvent-related waste generation.
Where solvents are necessary, the focus shifts to environmentally benign alternatives . Ionic liquids (ILs) have been explored as green reaction media and catalysts in related syntheses. ionike.com For instance, 1-n-butyl-3-methylimidazolium (BMIm) based ionic liquids have been shown to be effective in etherification and condensation reactions, offering high yields and the potential for recycling, which avoids the use of traditional volatile organic compounds. ionike.com
Table 1: Comparison of Reaction Media in Ester Synthesis
| Reaction Medium | Principle | Advantages | Example Application |
|---|---|---|---|
| Solvent-Free (Milling) | Mechanical energy input drives the reaction between solid reagents. rsc.org | No solvent waste, low energy, no heating required. rsc.org | Synthesis of tert-butyl esters using (Boc)₂O. rsc.org |
| Solvent-Free (Thermal) | Reactants are heated directly without a solvent medium. mdpi.com | Simple procedure, eliminates solvent use and disposal. mdpi.com | One-pot condensation/reduction sequences. mdpi.com |
Utilization of Sustainable Catalytic Systems
The development of sustainable catalysts that are efficient, reusable, and non-toxic is a cornerstone of green chemistry.
Enzymatic catalysts , such as lipases, are under investigation for the low-energy synthesis of tert-butyl esters. Enzymes operate under mild conditions (temperature and pressure) and exhibit high selectivity, reducing the formation of byproducts. researchgate.net The use of hydratases for the addition of water across double bonds exemplifies a 100% atom-economical reaction found in nature, providing a model for synthetic chemists. researchgate.net
Solid acid catalysts represent another sustainable option, replacing corrosive and difficult-to-recycle liquid acids like sulfuric acid. researchgate.net Examples include:
Sulfated Zirconia (SZ) : Used for Friedel-Crafts alkylation of resorcinol. researchgate.net
Dodecatungstophosphoric acid (DTP) on K10 Montmorillonite Clay : Found to be highly effective for the tert-butylation of substituted benzenes. researchgate.net
Immobilized Sulfonic Acid Catalysts : These enhance the contact between reactants, which is particularly useful in mitigating the steric hindrance of the tert-butyl group.
Furthermore, ionic liquids can themselves act as recyclable catalysts, as demonstrated in various condensation reactions where they have led to high yields in short reaction times. ionike.com
Table 2: Overview of Sustainable Catalytic Systems
| Catalyst Type | Example | Key Features | Relevance to Synthesis |
|---|---|---|---|
| Biocatalysts | Lipases | Operate at mild conditions, high selectivity, biodegradable. researchgate.net | Low-energy, green esterification of hydroxybenzoic acids. |
| Solid Acids | DTP on Clay, Sulfated Zirconia | Reusable, non-corrosive, easy to separate from reaction mixture. researchgate.net | Friedel-Crafts reactions and esterifications, replacing mineral acids. researchgate.net |
Atom Economy and Waste Minimization in this compound Synthesis
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. researchgate.net A direct esterification of 3-hydroxybenzoic acid with tert-butanol, yielding this compound and water, is an example of a reaction with high atom economy, as water is the only byproduct.
In contrast, multi-step syntheses that rely on protecting groups or activating agents, such as using dicyclohexylcarbodiimide (B1669883) (DCC), generate significant waste (e.g., dicyclohexylurea), resulting in lower atom economy. rasayanjournal.co.in
Waste minimization strategies are intrinsically linked to the principles of atom economy and the use of green media and catalysts. researchgate.netnema.go.ke Key approaches include:
Catalyst Recycling : Reusable solid acid catalysts and ionic liquids reduce the waste associated with single-use catalysts. ionike.com
Solvent Recovery : In processes where solvents are unavoidable, industrial methods focus on distillation and recovery of excess reactants and solvents, such as recycling tert-butanol.
Process Optimization : Designing cleaner processes from the outset, such as one-pot syntheses, minimizes intermediate purification steps and the associated waste generation. mdpi.com The electrocarboxylation of organic compounds to produce carboxylic acids is an emerging technology that replaces hazardous chemical reductants with electrons, showcasing a path toward more sustainable precursor synthesis. beilstein-journals.org
Purification and Isolation Techniques for Academic Research Scale
On an academic research scale, the purification and isolation of this compound from a crude reaction mixture involve several standard laboratory techniques designed to achieve high purity for characterization and further use.
Column Chromatography : This is one of the most common methods for purifying organic compounds. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. rasayanjournal.co.in A solvent system (eluent), often a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column. rasayanjournal.co.in The polarity of the eluent is gradually increased, allowing for the separation of compounds based on their differential adsorption to the silica. The fractions containing the pure product are collected, combined, and the solvent is removed by evaporation under reduced pressure. rasayanjournal.co.inmdpi.com
Recrystallization : This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble at elevated temperatures but poorly soluble at lower temperatures. patsnap.com Methanol (B129727) is often a suitable solvent for this purpose. patsnap.com As the saturated solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration. Sometimes, decolorizing agents like activated carbon or clay are added to the hot solution to remove colored impurities. patsnap.com
Acid-Base Extraction : This liquid-liquid extraction technique can be effective for separating phenolic compounds like this compound from non-acidic impurities. The crude mixture is dissolved in an organic solvent, and the solution is washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The phenolic hydroxyl group is deprotonated, forming a water-soluble salt that partitions into the aqueous layer. The layers are separated, and the aqueous layer is then re-acidified (e.g., with dilute HCl) to precipitate the pure phenolic compound, which can be recovered by filtration or extraction back into an organic solvent.
High-Performance Liquid Chromatography (HPLC) : For achieving very high purity or for isolating small quantities of material, preparative HPLC is a powerful tool. The technique uses a high-pressure pump to pass the sample through a column packed with a solid adsorbent material. sielc.comsielc.com Reverse-phase columns (e.g., C18) are common, with a mobile phase typically consisting of acetonitrile (B52724) and water, sometimes with an acid modifier like formic acid for mass spectrometry compatibility. sielc.comsielc.com This method offers excellent separation of the target compound from closely related impurities.
Table 3: Summary of Purification Techniques for this compound
| Technique | Principle of Separation | Scale of Application | Common Solvents/Reagents |
|---|---|---|---|
| Column Chromatography | Differential adsorption onto a solid stationary phase. rasayanjournal.co.in | Milligrams to several grams | Silica gel, Hexane/Ethyl Acetate mixtures. rasayanjournal.co.in |
| Recrystallization | Difference in solubility at varying temperatures. patsnap.com | Grams to kilograms | Methanol, Ethanol/Water. patsnap.com |
| Acid-Base Extraction | Conversion of the acidic phenol (B47542) to a water-soluble salt. | Varies, effective for initial cleanup | Organic solvent, aqueous NaOH or NaHCO₃, HCl. |
Chemical Reactivity and Reaction Mechanism Elucidation of Tert Butyl 3 Hydroxybenzoate
Hydrolysis and Transesterification Pathways of the Tert-butyl Ester Moiety
The tert-butyl ester group is known for its susceptibility to cleavage under acidic conditions, a property often exploited in its use as a protecting group for carboxylic acids. acsgcipr.org The hydrolysis of tert-butyl 3-hydroxybenzoate, and tert-butyl esters in general, can proceed through different mechanisms depending on the reaction conditions.
Under acidic conditions, the hydrolysis of tert-butyl esters typically proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. bham.ac.ukresearchgate.netoup.com This pathway is favored due to the formation of a relatively stable tertiary carbocation, the tert-butyl cation. bham.ac.ukresearchgate.net The reaction is initiated by protonation of the carbonyl oxygen, followed by the rate-determining unimolecular cleavage of the alkyl-oxygen bond to release the tert-butyl cation and 3-hydroxybenzoic acid. bham.ac.ukresearchgate.netcdnsciencepub.com The high stability of the tert-butyl cation makes this a facile process.
Base-mediated hydrolysis of esters, in contrast, is generally an irreversible process that yields a carboxylate salt. bham.ac.uk While most simple esters react through a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, highly sterically hindered esters can undergo a BAL2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism. cdnsciencepub.comcdnsciencepub.comresearchgate.net For this compound, the steric hindrance is significant, which could influence the preferred pathway.
Transesterification, the conversion of one ester to another, is also a key reaction. Borane-catalyzed transesterification has been shown to be effective for tert-butyl esters, including tert-butyl benzoate (B1203000), proceeding under mild conditions with high yields. rsc.orgresearchgate.netrsc.orgbraou.ac.inresearchgate.net This method offers a chemoselective alternative to traditional acid or base-catalyzed transesterification. rsc.orgrsc.org
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site of reactivity, participating in a variety of reactions including alkylation and acylation.
O-Alkylation and O-Acylation Reactions
The O-alkylation of the phenolic hydroxyl group to form ethers is a common transformation. This is often achieved through the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. cyf-kr.edu.plpharmaxchange.info The choice of solvent is crucial in this reaction, as protic solvents can shield the phenoxide oxygen through hydrogen bonding, potentially leading to competing C-alkylation at the aromatic ring. pharmaxchange.info Various alkylating agents, including dimethyl sulfate (B86663) and alkyl halides, can be employed. cyf-kr.edu.plmdpi.com
O-acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine (B92270), to form an ester. This reaction is generally efficient and provides a means to introduce a variety of acyl groups.
Derivatization for Spectroscopic and Chromatographic Enhancement
The analysis of phenolic compounds like this compound by techniques such as gas chromatography-mass spectrometry (GC-MS) often requires a derivatization step. nih.govnih.govtandfonline.com This is necessary to reduce the polarity of the phenolic hydroxyl and carboxylic acid (if hydrolyzed) groups, thereby increasing their volatility and thermal stability. nih.govtandfonline.com
Common derivatization techniques include silylation, alkylation, and acylation. nih.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method to form trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl groups. tandfonline.comacs.org Dual derivatization, involving both methylation and silylation, can also be employed to characterize phenolic compounds comprehensively. nih.govtandfonline.com These derivatization procedures are essential for the accurate quantification and identification of such compounds in various matrices.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-director, while the tert-butoxycarbonyl group is a deactivating, meta-director. cognitoedu.orgchemistrysteps.comuobabylon.edu.iqopenstax.orgorganicchemistrytutor.comwikipedia.org
Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. chemistrysteps.combyjus.com Reaction with bromine, for instance, can lead to mono-, di-, or even tri-substituted products depending on the reaction conditions. libretexts.orgbyjus.com Selective ortho-halogenation can be achieved using specific catalytic systems. scientificupdate.com
Nitration: Direct nitration of phenols with dilute nitric acid can yield a mixture of ortho- and para-nitrophenols, though oxidative side reactions can be a concern. libretexts.orgbyjus.com The use of concentrated nitric acid can lead to the formation of polysubstituted products. byjus.com
The interplay between the activating hydroxyl group and the deactivating ester group makes the prediction of the major product in EAS reactions complex, often resulting in a mixture of isomers.
Oxidative and Reductive Transformations of this compound
The phenolic and ester functionalities of this compound allow for a range of oxidative and reductive transformations.
The phenolic moiety can be oxidized to form quinones. jove.compearson.comresearchgate.netlibretexts.org This transformation typically requires an oxidizing agent, and the specific quinone formed (ortho- or para-) depends on the substitution pattern. For this compound, oxidation would likely target the positions ortho and para to the hydroxyl group. Reagents like o-iodoxybenzoic acid (IBX) have been used for the regioselective oxidation of phenols to o-quinones. nih.gov
The ester group, and the parent carboxylic acid after hydrolysis, can be reduced. The reduction of benzoic acid esters can be achieved electrochemically or by using reducing agents like lithium aluminum hydride (LiAlH₄) or DIBAL-H to yield the corresponding benzyl (B1604629) alcohol. rsc.orgwikipedia.orgturito.com Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, offers a method to reduce the aromatic ring to a cyclohexadiene. vedantu.comresearchgate.netvaia.comthieme-connect.compearson.com The electron-withdrawing nature of the carboxyl group influences the regioselectivity of the Birch reduction. vedantu.comvaia.compearson.com
Mechanistic Investigations of Novel Reaction Pathways
The rich reactivity of this compound provides fertile ground for mechanistic investigations. The competition between different reaction pathways, such as the AAL1 and AAC2 mechanisms in acid-catalyzed hydrolysis, is a subject of ongoing study. bham.ac.ukoup.com The factors governing the regioselectivity of O- versus C-alkylation of the phenoxide ion also present an area for detailed mechanistic elucidation. pharmaxchange.info
Furthermore, the development of novel catalytic systems for transformations involving this compound is an active area of research. For example, the use of borane (B79455) catalysts for the transesterification of tert-butyl esters represents a modern, mild, and chemoselective approach. rsc.orgresearchgate.netrsc.orgbraou.ac.inresearchgate.net Understanding the mechanisms of these novel reactions is crucial for their broader application in organic synthesis. The nuanced interplay of steric and electronic effects in electrophilic aromatic substitution also continues to be an area of interest for predicting and controlling the formation of specific isomers.
Catalytic Reaction Mechanism Studies (e.g., Yb(OTf)₃-Catalyzed Reactions)
Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a versatile and efficient Lewis acid catalyst for a range of organic transformations. thieme-connect.com While direct studies on this compound are specific, the reactivity of phenols in Yb(OTf)₃-catalyzed systems provides a strong model for understanding its behavior. Yb(OTf)₃ is particularly noted for its effectiveness in promoting etherification and esterification reactions. acs.orgpuchd.ac.in
One of the key reactions is the formation of tert-butyl ethers from alcohols and phenols using di-tert-butyl dicarbonate (B1257347) (Boc₂O), catalyzed by Yb(OTf)₃. acs.orgnih.gov This process is highly relevant to the phenolic hydroxyl group of this compound. The reaction is significantly accelerated by the catalyst, with high conversions achieved in short timeframes. acs.orgpuchd.ac.in For aromatic alcohols (phenols), other triflates like Scandium(III) triflate (Sc(OTf)₃) have also been shown to be highly effective. puchd.ac.in
The proposed reaction mechanism for the Yb(OTf)₃-catalyzed tert-butylation of a hydroxyl group begins with the activation of Boc₂O by the Lewis acid. acs.org The Yb(OTf)₃ coordinates with the Boc₂O to form a chelate complex. This complexation renders the carboxyl functionality of the Boc₂O electron-deficient and thus more susceptible to nucleophilic attack. The hydroxyl group of the phenol (in this case, this compound) then attacks this activated complex. This leads to the formation of an intermediate which subsequently decomposes to yield the corresponding tert-butyl ether, along with the release of carbon dioxide and tert-butanol (B103910). acs.org
Yb(OTf)₃ is also utilized as a catalyst in oxidation reactions. In conjunction with a mediator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a stoichiometric oxidant such as iodosylbenzene, Yb(OTf)₃ can efficiently catalyze the oxidation of alcohols to carbonyl compounds. organic-chemistry.org This system offers a mild and rapid method for oxidation, avoiding the harsh conditions and environmental drawbacks of traditional metal oxidants. organic-chemistry.org
Table 1: Yb(OTf)₃-Catalyzed Reactions of Alcohols and Phenols This table summarizes reaction conditions for Yb(OTf)₃-catalyzed reactions on substrates similar to this compound, providing insights into its potential reactivity.
| Reactant Type | Reagent | Catalyst (mol %) | Solvent | Temperature (°C) | Time | Product | Conversion/Yield | Citation |
|---|---|---|---|---|---|---|---|---|
| Primary/Secondary Alcohols | Boc₂O (2.3 equiv) | Yb(OTf)₃ (5 mol %) | Acetonitrile (B52724) | 80 | 1h | tert-Butyl Ether | Up to 92% conversion | acs.org |
| Phenols | Boc₂O | Sc(OTf)₃ (10 mol %) | Not specified | Not specified | Not specified | tert-Butyl Ether | >94% yield | puchd.ac.in |
| Primary/Secondary Alcohols | Iodosylbenzene (stoichiometric), TEMPO (catalytic) | Yb(OTf)₃ (catalytic) | Not specified | Room Temp | Not specified | Carbonyl Compound | Excellent yields | organic-chemistry.org |
Photochemical Rearrangement Processes in Hydroxybenzoate Derivatives
Hydroxybenzoate derivatives, like other aryl esters, can undergo photochemical rearrangements, most notably the photo-Fries rearrangement. researchgate.net This reaction typically occurs under UV light irradiation and transforms an aryl ester into a mixture of ortho- and para-hydroxyaryl ketones.
The established mechanism for the photo-Fries rearrangement proceeds through a free-radical pathway. researchgate.netuminho.pt Upon absorption of UV light, the aryl ester is promoted to an excited singlet state. This is followed by the homolytic cleavage of the ester's carbon-oxygen bond, generating an acyl radical and an aryloxy radical. uminho.pt These two radical species are initially held together within a "solvent cage". uminho.ptscholaris.ca
Within this cage, several events can occur:
The radicals can recombine at the ortho or para positions of the aryloxy radical, which, after tautomerization (rearomatization), yields the corresponding ortho- and para-hydroxyaryl ketones.
The radicals can recombine in their original configuration, reforming the starting ester.
The radical pair can diffuse out of the solvent cage. These "escaped" radicals can then abstract hydrogen atoms from the solvent or other molecules, leading to the formation of a phenol and other byproducts. uminho.pt
The specific products and their ratios are influenced by factors such as the solvent, the presence of other functional groups on the aromatic ring, and the physical constraints of the reaction medium, such as in a polymer matrix. uminho.ptrit.edu For instance, the photochemical reaction of methoxyphenol ethyl carbonates yields methoxyhydroxybenzoates via a photo-Fries type reaction. researchgate.net Studies on various aryl esters have demonstrated that the reaction can be a viable synthetic route to obtaining substituted hydroxy ketones. uminho.ptgrafiati.com
Table 2: Photo-Fries Rearrangement of Aryl Ester Derivatives This table presents findings from studies on the photo-Fries rearrangement of various aryl esters, which serves as a model for the expected photochemical behavior of this compound.
| Substrate | Reaction Conditions | Major Products | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Methoxyphenol ethyl carbonates | Photochemical reaction | Methoxyhydroxybenzoates | Free-radical mechanism | researchgate.net |
| Diphenyl carbonate | Photochemical rearrangement | Phenyl salicylate, Xanthone | Free-radical mechanism | researchgate.net |
| Dibenzofuran-2-yl ethanoate | UV irradiation (254 nm) in various solvents (ethanol, cyclohexane, etc.) | ortho-Hydroxyacetyldibenzofurans | Radical intermediates via excited singlet state | uminho.pt |
| Aryl ester-functionalized polymers | UV irradiation | Hydroxyacetophenone and phenolic products | Photo-Fries rearrangement | rit.edu |
Applications in Advanced Organic Synthesis As a Building Block
Role of Tert-butyl 3-hydroxybenzoate as a Synthetic Intermediate
As a synthetic intermediate, this compound offers a reactive platform for building complex molecules. The hydroxyl and ester groups are key to its functionality. The bulky tert-butyl group influences reaction kinetics and can lead to selective synthetic pathways. scbt.com The compound can participate in several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The aromatic ring can be subjected to reduction under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution.
Coupling Reactions: The hydroxyl group allows for etherification, while the aromatic ring can be functionalized further.
The meta-substitution pattern of the hydroxyl and ester groups is particularly valuable in synthesis, allowing for precise positioning of functional groups in the target molecule. vulcanchem.com
Preparation of Complex Molecules Incorporating the 3-Hydroxybenzoate Scaffold
The 3-hydroxybenzoate framework, provided by this compound, is a structural motif found in numerous complex and valuable molecules.
The 3-hydroxybenzoate scaffold is integral to many compounds exhibiting biological activity. Derivatives of 3-hydroxybenzoic acid have been explored for a range of therapeutic applications. For example, novel hybrid ester derivatives of 3-hydroxybenzoic acid have been synthesized and tested for antibacterial activity. rasayanjournal.co.in Additionally, organotin(IV) carboxylates derived from 3-hydroxybenzoic acid have shown potential as anticancer agents against leukemia cell lines. researchgate.net
Derivatives of this compound are also key intermediates. A nitrated version, tert-butyl 3-hydroxy-4-nitrobenzoate, serves as a building block for complex molecules like benzothiazole-based DNA gyrase inhibitors. The meta-substitution pattern is considered highly valuable in pharmaceutical synthesis for creating molecules with precisely positioned functional groups. vulcanchem.com The compound and its analogs are also used as intermediates in the production of agrochemicals like herbicides. patsnap.com
| Intermediate | Biologically Active Product Class | Reference |
|---|---|---|
| This compound | Antibacterial hybrid derivatives | rasayanjournal.co.in |
| 3-Hydroxybenzoic acid (related precursor) | Anticancer organotin(IV) carboxylates | researchgate.net |
| tert-Butyl 3-hydroxy-4-nitrobenzoate | Benzothiazole-based DNA gyrase inhibitors | |
| tert-Butyl-substituted hydroxybenzoates | Herbicides | patsnap.com |
Substituted hydroxybenzoates are important in materials science. Derivatives like n-Hexadecyl-3,5-di-tert-butyl-4-hydroxybenzoate function as light stabilizers, scavenging free radicals that form during the photodegradation of plastics. uvabsorber.com This improves the longevity and thermal stability of the final polymer products. uvabsorber.com They are compatible with polyolefins and can be used in combination with other stabilizers to enhance performance in products like moldings, films, and tapes. uvabsorber.com Related compounds like p-tert-butyl benzoic acid are used as modifying agents for alkyd resins and as heat stabilizers for polyvinyl chloride (PVC). google.com The meta-substitution pattern of this compound can also be leveraged to influence the packing arrangement and electronic properties of functionalized conjugated systems for applications in organic electronics. vulcanchem.com
| Application | Specific Derivative/Related Compound | Polymer/Material | Function | Reference |
|---|---|---|---|---|
| Light Stabilization | n-Hexadecyl-3,5-di-tert-butyl-4-hydroxybenzoate | Polyolefins (PP, PE, TPO) | Free radical scavenger | uvabsorber.com |
| Heat Stabilization | p-tert-Butyl benzoic acid | Polyvinyl chloride (PVC) | Heat stabilizer | google.com |
| Resin Modification | p-tert-Butyl benzoic acid | Alkyd resins | Modifying agent | google.com |
| Polymer Stabilization | Methyl 5-tert-butyl-2-hydroxybenzoate | Plastics | Stabilizer and antioxidant |
Tert-butyl substituted hydroxybenzoates are precursors in the synthesis of various specialty chemicals. patsnap.com A notable application is in the production of ultraviolet (UV) absorbers, which are critical additives in cosmetics and plastics to protect against sun damage. patsnap.com The broader class of tert-butyl benzoic acids serves as intermediates for additives in lubricating oils, soldering flux, and dyes. google.com
Utilization in the Construction of Polymeric Materials and Additives
Strategies for Stereoselective Synthesis Employing this compound
Stereoselective synthesis, the preparation of a single stereoisomer of a product, is crucial in modern chemistry, particularly for pharmaceuticals. The tert-butyl group of this compound can play a significant role in such strategies. The large steric bulk of the tert-butyl group can influence the stereochemical outcome of a reaction at a nearby chiral center through substrate control. scbt.comuniversiteitleiden.nl This means the existing structure of the molecule directs the approach of incoming reagents, favoring the formation of one diastereomer over another.
Furthermore, the tert-butyl ester itself can be used as a protecting group for a carboxylic acid while stereoselective transformations are carried out on other parts of the molecule. mdpi.com For example, in the synthesis of complex chiral molecules, the carboxylic acid can be masked as its tert-butyl ester. This group is robust enough to survive various reaction conditions, including those used to create new stereocenters, and can then be selectively removed with an acid like trifluoroacetic acid to reveal the carboxylic acid at a late stage of the synthesis. mdpi.comresearchgate.net This strategy is a common tactic in asymmetric synthesis, which aims to prepare only one of two possible enantiomers of a final product. ethz.ch Enzymatic reactions, which are often highly stereoselective, can also be employed in synthetic routes involving bulky tert-butyl groups. mdpi.com
Analytical Chemistry Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of tert-butyl 3-hydroxybenzoate, enabling its separation from impurities and components in complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques utilized for these purposes.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Gas chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a powerful tool for assessing the purity of this compound. The compound's volatility allows for its effective separation on a suitable capillary column. A semi-standard non-polar column can be used, with a reported Kovats retention index of 1585 for this compound. nih.gov For quantitative analysis, a calibration curve is typically generated using certified reference standards to correlate the peak area with the concentration of the analyte. The purity is then determined by comparing the peak area of this compound to the total area of all detected peaks.
High-performance liquid chromatography is another indispensable technique for the purity assessment and quantification of this compound. ambeed.com Reversed-phase HPLC is commonly employed, where a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. sielc.comsigmaaldrich.com The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with the addition of an acid like formic acid or phosphoric acid to improve peak shape and resolution. sielc.comsielc.com Detection is typically achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance. Purity determination by HPLC follows a similar principle to GC, where the relative peak area of the main component is calculated. Quantification is achieved by comparing the peak area of the sample to that of a known concentration standard. Some suppliers report purities of 96% to 97% for this compound. chemscene.comsigmaaldrich.com
Table 1: Typical Chromatographic Conditions for Related Compounds
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | Semi-standard non-polar | Newcrom R1, Ascentis C8, or similar reverse-phase column sigmaaldrich.comsielc.com |
| Mobile Phase | - | Acetonitrile, water, and phosphoric or formic acid sielc.comsielc.com |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV Detector |
| Application | Purity assessment, quantification | Purity assessment, quantification, isolation of impurities sielc.comsielc.com |
Advanced Separation Methods for Mixtures Containing this compound
In more complex matrices, such as in the analysis of migrants from food packaging or in metabolic studies, advanced separation methods are required. nih.gov Ultra-high-performance liquid chromatography (UPLC) offers faster analysis times and higher resolution compared to conventional HPLC due to the use of smaller particle size columns (e.g., sub-2 µm). sielc.comnih.gov This is particularly advantageous when separating this compound from its isomers or other closely related compounds.
Two-dimensional liquid chromatography (2D-LC) is another powerful technique that can be employed for the analysis of highly complex samples. publisso.de In 2D-LC, a fraction from the first separation is transferred to a second column with different selectivity for further separation. This enhances the peak capacity and allows for the resolution of co-eluting compounds that would otherwise interfere with the quantification of this compound.
Spectroscopic Characterization Methods
Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound. These methods provide detailed information about the compound's atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules like this compound. rsc.org Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, the signals for the aromatic protons of the benzene (B151609) ring typically appear in the region of δ 7.0-8.0 ppm. The chemical shifts and splitting patterns of these protons provide information about their relative positions on the ring. The nine equivalent protons of the tert-butyl group give rise to a characteristic singlet peak, usually in the upfield region of the spectrum around δ 1.3-1.6 ppm. wiley-vch.de The proton of the hydroxyl group gives a signal that can vary in position depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. nih.gov The carbon of the carbonyl group in the ester is typically observed in the downfield region (around δ 165-175 ppm). The aromatic carbons show signals in the range of δ 115-160 ppm, and the quaternary carbon and the methyl carbons of the tert-butyl group have characteristic chemical shifts in the aliphatic region of the spectrum. wiley-vch.de
Table 2: Predicted and Experimental NMR Data for Related Benzoate (B1203000) Structures
| Nucleus | Predicted Chemical Shift Range (ppm) for this compound | Experimental Chemical Shift Data (ppm) for a Related Structure (Ethyl 5-tert-butyl-2-hydroxy-3-nitrobenzoate) wiley-vch.de |
|---|---|---|
| ¹H NMR | ||
| Aromatic-H | 7.0 - 8.0 | 8.17 (d, 1H), 8.13 (d, 1H) |
| -C(CH₃)₃ | 1.3 - 1.6 | 1.35 (s, 9H) |
| OH | Variable | 11.87 (s, 1H) |
| ¹³C NMR | ||
| C=O | 165 - 175 | 168.77 |
| Aromatic-C | 115 - 160 | 153.39, 141.65, 137.45, 132.42, 128.14, 115.52 |
| -C (CH₃)₃ | ~80 | 34.47 |
| -C(CH₃ )₃ | ~28 | 31.11 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. nih.gov The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group of the ester, typically in the range of 1700-1730 cm⁻¹. The O-H stretching vibration of the phenolic hydroxyl group will appear as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the ester and the phenol (B47542) will also be present, along with the characteristic absorptions for the aromatic ring (C=C stretching and C-H bending). scispace.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the aromatic ring in this compound. The UV-Vis spectrum will exhibit absorption maxima corresponding to the π → π* transitions of the benzene ring. The position of these maxima can be influenced by the substituents on the ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in its structural confirmation. avantorsciences.com The molecular formula of this compound is C₁₁H₁₄O₃, corresponding to a molecular weight of 194.23 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 194. The fragmentation pattern provides valuable structural information. A prominent peak is often observed at m/z 138, which corresponds to the loss of isobutylene (B52900) (C₄H₈) from the molecular ion. nih.gov Another significant fragment is observed at m/z 121, resulting from the loss of a hydroxyl radical from the m/z 138 fragment. nih.gov The peak at m/z 57 is characteristic of the tert-butyl cation ((CH₃)₃C⁺). nih.gov Advanced techniques like high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition. nih.gov
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₃ | nih.gov |
| Molecular Weight | 194.23 g/mol | nih.gov |
| Major Fragment Ion (m/z) | 138 | nih.gov |
| Second Highest Fragment Ion (m/z) | 121 | nih.gov |
| Third Highest Fragment Ion (m/z) | 57 | nih.gov |
In the analysis of this compound, robust analytical methods are essential for accurate characterization and quantification. The inherent chemical properties of the compound, specifically the presence of a polar phenolic hydroxyl group, necessitate specific strategies in sample preparation and analysis, particularly for gas chromatography (GC)-based methods.
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Sample preparation is a critical step that involves extracting the analyte from its matrix and preparing it for analysis. For phenolic compounds like this compound, this may involve liquid-liquid extraction, solid-phase extraction, or hydrolysis steps, especially when analyzing biological or environmental samples where the compound might be conjugated. publisso.dediva-portal.org
Following extraction, derivatization is often a mandatory step for GC analysis. jfda-online.com The primary goal of derivatization is to modify the analyte's chemical structure to increase its volatility and thermal stability, while reducing its polarity. benthamopen.comgcms.czsigmaaldrich.com This process replaces active hydrogen atoms, such as the one in the phenolic hydroxyl group of this compound, with nonpolar groups. sigmaaldrich.comnih.gov The result is improved chromatographic behavior, leading to better peak shape, enhanced sensitivity, and more reliable separation from other components in the sample. jfda-online.comgcms.cz
Esterification and Silylation for GC Compatibility
Esterification: This technique converts polar carboxylic acids into less polar, more volatile esters. While this compound is already an ester, this derivatization method is fundamental when analyzing its parent compound, 3-hydroxybenzoic acid. Furthermore, analytical strategies sometimes employ a two-stage modification, involving esterification of the carboxylic acid group followed by derivatization of other functional groups. researchgate.net For instance, phenolic acids can be converted to their methyl esters, which are then subjected to silylation to cap the remaining hydroxyl groups before GC analysis. researchgate.net
Silylation: This is the most prevalent derivatization technique for preparing phenolic compounds for GC analysis. benthamopen.com Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, significantly reducing polarity and hydrogen bonding. gcms.cznih.gov The resulting TMS derivatives are more volatile and thermally stable, making them ideal for GC. benthamopen.comnih.gov
Several reagents are available for silylation, with their selection depending on the specific analyte and matrix. A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS) is commonly used. mdpi.commdpi.comnih.gov The reaction typically involves dissolving the sample in a suitable solvent, such as pyridine (B92270) or acetone (B3395972), adding the silylating reagent, and heating the mixture to ensure complete derivatization. mdpi.comnih.govresearchgate.net Studies have shown that derivatization can be completed rapidly; for example, reactions in acetone can reach completion quantitatively within 15 seconds at room temperature. researchgate.net
| Reagent Abbreviation | Full Chemical Name | Key Characteristics & Byproducts | Typical Application |
|---|---|---|---|
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Highly reactive; byproducts (monotrimethylsilyl-trifluoroacetamide and trifluoroacetamide) are volatile and often do not interfere with analysis. | General silylation of hydroxyl, carboxyl, and amine groups. mdpi.commdpi.com |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | The most volatile of the TMS-acetamides; its byproduct, N-methyltrifluoroacetamide, is also highly volatile, making it ideal for trace analysis. jfda-online.comactahort.org | Analysis of trace-level volatile compounds. |
| TMCS | Trimethylchlorosilane | Often used as a catalyst with other silylating reagents like BSTFA or BSA to enhance their reactivity, especially for hindered hydroxyl groups. jfda-online.com | Catalyst in silylation reactions. |
| MTBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable and resistant to hydrolysis than TMS derivatives. sigmaaldrich.com | Applications requiring highly stable derivatives or where moisture is a concern. |
Validation of Analytical Methods for Robustness and Reproducibility
Validation is the process of providing objective evidence that an analytical method is suitable for its intended purpose. portalabpg.org.brbirzeit.edu According to guidelines from the International Conference on Harmonisation (ICH), key validation parameters include accuracy, precision, specificity, linearity, range, and robustness. ajpaonline.comnih.gov For the analysis of this compound, ensuring the robustness and reproducibility of the method is paramount for reliable, long-term use in quality control and research.
Robustness measures the method's ability to remain reliable despite small, deliberate variations in its parameters. ajpaonline.comnih.gov This provides an indication of its performance during normal usage. The evaluation involves making minor changes to experimental conditions and observing the effect on the results, which are often assessed by the relative standard deviation (RSD) of the measurements. birzeit.edunih.gov For a method to be considered robust, the RSD of the results should remain within predefined acceptance criteria, typically less than 2%. birzeit.edunih.gov
| Parameter Varied | Modification | Example Impact on Results (Assay %) | Acceptance Criterion |
|---|---|---|---|
| Mobile Phase Flow Rate | -10% (e.g., 0.9 mL/min) | 99.8% | RSD of results < 2.0% nih.gov |
| +10% (e.g., 1.1 mL/min) | 100.3% | ||
| Mobile Phase Composition | Organic phase -2% | 101.0% | |
| Organic phase +2% | 99.5% | ||
| Column Temperature | -5 °C | 100.5% | |
| +5 °C | 99.9% |
Reproducibility refers to the ability of a method to produce consistent results under variable conditions, such as with different analysts, on different instruments, or on different days. ajpaonline.com In method validation, this is often assessed as intermediate precision . nih.gov By demonstrating high reproducibility, a laboratory can ensure that the analytical method yields reliable data regardless of these operational variables. The agreement between the results is statistically evaluated, with the RSD being the primary indicator of precision. nih.gov
| Condition | Sample No. | Assay Result (%) | Statistical Summary |
|---|---|---|---|
| Analyst 1, Day 1, Instrument A | 1 | 99.6 | Overall Mean: 100.1% Overall RSD: 1.1% nih.gov |
| 2 | 101.0 | ||
| 3 | 99.4 | ||
| Analyst 2, Day 2, Instrument B | 4 | 100.3 | |
| 5 | 99.2 | ||
| 6 | 101.3 |
Computational and Theoretical Chemistry Investigations of Tert Butyl 3 Hydroxybenzoate
Density Functional Theory (DFT) Studies on Molecular Structure and Conformation
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the geometric and electronic structure of molecules. For tert-butyl 3-hydroxybenzoate, DFT calculations are employed to determine its most stable three-dimensional arrangement (conformation) by optimizing the molecular geometry to a minimum energy state.
The results of a DFT geometry optimization provide a detailed picture of the molecule's structure.
Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical values for similar molecular fragments calculated using DFT methods.
| Parameter | Description | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | Carbonyl carbon to oxygen | ~1.21 Å |
| C-O (ester) | Carbonyl carbon to ester oxygen | ~1.35 Å |
| O-C(tert-butyl) | Ester oxygen to tert-butyl carbon | ~1.48 Å |
| C-C (ring) | Average aromatic carbon-carbon | ~1.39 Å |
| C-OH | Aromatic carbon to hydroxyl oxygen | ~1.36 Å |
| O-H | Hydroxyl oxygen to hydrogen | ~0.97 Å |
| **Bond Angles (°) ** | ||
| O=C-O | Ester group angle | ~124° |
| C-O-C(tert-butyl) | Ester linkage angle | ~120° |
| C-C-OH | Hydroxyl group angle on ring | ~119° |
| Dihedral Angles (°) | ||
| C-C-C=O | Torsion angle of ester group | Varies, defines planarity |
By mapping the potential energy surface as a function of key dihedral angles, researchers can identify the global minimum energy conformation and other low-energy isomers, providing a comprehensive understanding of the molecule's structural preferences.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are essential for elucidating the electronic properties that govern the reactivity of this compound. Key analyses include Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
The HOMO represents the orbital from which an electron is most likely to be donated (a nucleophilic site).
The LUMO represents the orbital to which an electron is most likely to be accepted (an electrophilic site).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is often centered on the carbonyl group of the ester.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.
Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these are found around the oxygen atoms of the hydroxyl and carbonyl groups.
Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These are typically located around the hydrogen atom of the hydroxyl group and the carbonyl carbon.
Table 2: Calculated Electronic Properties of this compound (Illustrative) Note: Values are representative and depend on the specific level of theory and solvent model used.
| Property | Description | Predicted Value / Observation |
| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.8 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -1.5 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity | ~ 5.3 eV |
| Dipole Moment | Measure of molecular polarity | ~ 2.5 Debye |
| MEP Negative Region | Most electron-rich site (nucleophilic) | Carbonyl Oxygen, Hydroxyl Oxygen |
| MEP Positive Region | Most electron-poor site (electrophilic) | Hydroxyl Hydrogen |
These computational descriptors help predict how the molecule will interact with other reagents, identifying likely sites for reactions such as acylation, alkylation, or electrophilic aromatic substitution.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed simulation of chemical reaction pathways, providing insights into reaction mechanisms that are often inaccessible through experimental means alone. scholaris.capressbooks.pub For this compound, this can include modeling its synthesis, hydrolysis, or other chemical transformations.
The process involves identifying the reactants, products, and any potential intermediates. Computational software is then used to locate the transition state (TS) for each step of the reaction. A transition state is a high-energy, unstable configuration that exists transiently as reactants are converted into products. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea) , which determines the reaction rate.
For example, the acid-catalyzed hydrolysis of the tert-butyl ester group would be modeled by simulating the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. The calculations would determine the geometries and energies of the transition states for both the formation of a tetrahedral intermediate and the subsequent departure of the tert-butanol (B103910) leaving group. This SN1-type mechanism is influenced by the stability of the resulting tertiary carbocation. pressbooks.pub
These simulations can:
Validate a proposed reaction mechanism by comparing calculated activation energies with experimental kinetic data.
Discriminate between competing reaction pathways by identifying the one with the lowest activation energy barrier. researchgate.net
Provide detailed structural information about short-lived transition states and intermediates.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule (target), typically a protein or enzyme. arkat-usa.orgmdpi.com This approach is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.com
The process involves:
Preparation of Structures: A high-quality 3D structure of this compound is generated and optimized. A 3D structure of the target protein is obtained, often from a database like the Protein Data Bank (PDB). mdpi.com
Docking Simulation: The ligand is computationally "placed" into a defined binding site on the protein. The docking algorithm systematically explores various orientations and conformations of the ligand within the site to find the most favorable binding pose.
Scoring and Analysis: The identified poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores typically indicate a more stable and favorable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the binding site. researchgate.net
While specific docking studies for this compound are not widely published, the methodology can be applied to investigate its potential interaction with various targets, such as enzymes involved in metabolic pathways or signaling proteins.
Table 3: Typical Output from a Molecular Docking Simulation (Hypothetical) Target: Hypothetical Enzyme Active Site
| Parameter | Description | Result |
| Binding Affinity | Estimated free energy of binding | -6.5 kcal/mol |
| Interacting Residues | Amino acids in the binding pocket interacting with the ligand | Tyr123, Phe256, Leu89, Ser120 |
| Hydrogen Bonds | H-bonds formed between ligand and protein | Hydroxyl group (-OH) with Ser120 |
| Hydrophobic Interactions | Non-polar interactions | Benzene (B151609) ring with Phe256; tert-butyl group with Leu89 |
These studies can guide the synthesis of derivatives with improved binding affinity and selectivity.
Prediction of Spectroscopic Parameters via Computational Approaches
Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data. ucl.ac.uk For this compound, key spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) can be simulated.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically combined with DFT, is used to calculate the nuclear magnetic shielding tensors for each atom. ucl.ac.uk These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra. Comparing the predicted spectrum with the experimental one can help assign peaks and confirm the molecular structure. nih.gov
Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms and has a characteristic frequency and intensity. These calculated frequencies correlate with the absorption peaks in an experimental IR spectrum. mdpi.com For this compound, characteristic predicted peaks would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and tert-butyl group, a strong C=O stretch of the ester, and C-O stretching vibrations. Calculated frequencies are often systematically scaled by a small factor to better match experimental results. ucl.ac.uk
Table 4: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative) Note: Experimental data from PubChem and typical computational predictions. nih.gov
| Spectroscopy | Parameter | Predicted Value | Experimental Value |
| ¹³C NMR | Carbonyl (C=O) | ~166 ppm | ~165.9 ppm |
| Aromatic C-O | ~158 ppm | ~157.5 ppm | |
| Ester C-O-C | ~82 ppm | ~81.8 ppm | |
| tert-Butyl CH₃ | ~28 ppm | ~28.2 ppm | |
| IR Spectroscopy | O-H Stretch | ~3400 cm⁻¹ | ~3380 cm⁻¹ |
| C=O Stretch | ~1710 cm⁻¹ | ~1705 cm⁻¹ | |
| C-O Stretch | ~1280 cm⁻¹ | ~1285 cm⁻¹ |
This synergy between computational prediction and experimental measurement provides a high degree of confidence in structural elucidation.
Exploration of Biochemical and Biological Interactions
Investigation of Antioxidant Properties in Chemical Systems
The antioxidant capacity of phenolic compounds is a cornerstone of their biological relevance, primarily attributed to their ability to scavenge free radicals. This activity is heavily influenced by the molecular structure, especially the position and steric hindrance of the phenolic hydroxyl (-OH) group.
The antioxidant mechanism of phenolic compounds, such as derivatives of tert-butyl hydroxybenzoate, involves the donation of a hydrogen atom from the hydroxyl group to a free radical, which neutralizes the radical and terminates damaging chain reactions. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron around the aromatic ring. For analogs like 3,5-di-tert-butyl-4-hydroxybenzoate, the presence of two bulky tert-butyl groups flanking the para-hydroxyl group provides significant steric hindrance. This steric shield enhances the stability of the phenoxyl radical, making these compounds potent antioxidants. mdpi.commdpi.com This structural feature is a hallmark of widely used synthetic antioxidants like Butylated Hydroxytoluene (BHT). mdpi.com
The antioxidant activity of these compounds is commonly evaluated using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.commdpi.com The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable purple DPPH radical to a yellow non-radical form. mdpi.comnih.gov In contrast, the FRAP assay measures the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺). scielo.org.mx
For tert-butyl 3-hydroxybenzoate itself, the hydroxyl group is in the meta-position relative to the ester. Its antioxidant potential differs from its para-substituted isomer, tert-butyl 4-hydroxybenzoate (B8730719), which is recognized for its antioxidant capabilities in mitigating oxidative stress. Studies on various phenolic acid derivatives show that the position of the hydroxyl group is critical; for instance, benzoic acid derivatives with ortho- and meta-hydroxyl groups have been found to possess inhibitory activity against certain enzymes, whereas the para-hydroxy equivalent did not show a similar effect. mdpi.com
| Compound | Assay | Key Finding | Reference |
|---|---|---|---|
| 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols (Derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid) | DPPH & FRAP | Compounds with electron-donating groups on the aryl ring exhibited significant free-radical scavenging ability. | mdpi.com |
| Thiadiazole derivative of BHT | Lipid Peroxidation (TBARS) | Exhibited strong inhibitory activity (IC50 = 16.07 µM/mL), superior to the parent BHT compound. | nih.govresearchgate.net |
| Tert-butyl 4-hydroxybenzoate | General Antioxidant Assays | Recognized for its ability to scavenge free radicals and reduce oxidative damage. |
Studies on Enzyme Inhibition Potential of this compound Derivatives
Derivatives of tert-butyl hydroxybenzoate have been synthesized and evaluated as inhibitors of various enzymes, demonstrating the platform's versatility for developing targeted therapeutic agents.
Notably, derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory pathway. mdpi.com Certain amide derivatives showed good dual inhibitory activity, with specific substitutions on the C1 position of the 3,5-di-tert-butyl-4-hydroxy-benzene scaffold being crucial for this effect. mdpi.com
In the context of neurodegenerative diseases, a complex derivative named tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (B1207046) (referred to as M4) was designed as a multi-target inhibitor. In vitro studies confirmed its ability to inhibit both β-secretase 1 (BACE1) and acetylcholinesterase (AChE), enzymes central to the pathology of Alzheimer's disease. mdpi.commdpi.com Furthermore, other analogs, such as tert-butyl 3-hydroxy-4-nitrobenzoate, have been shown to inhibit cholinesterases, with IC50 values that are comparable to established inhibitors.
| Derivative Compound | Target Enzyme(s) | Inhibitory Concentration (IC50 / Ki) | Reference |
|---|---|---|---|
| 3,5-di-tert-butyl-4-hydroxybenzoic acid amide derivatives | COX-2 / 5-LOX | IC50 values in the micromolar range; e.g., Compound 7 showed a 5-LOX IC50 of 12.55 µM. | mdpi.comresearchgate.net |
| Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4) | β-secretase 1 (BACE1) | IC50 = 15.4 nM | mdpi.com |
| Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4) | Acetylcholinesterase (AChE) | Ki = 0.17 µM | mdpi.com |
| Tert-butyl 3-hydroxy-4-nitrobenzoate | Cholinesterases | IC50 values reported to be comparable to the inhibitor tacrine. |
General Assessment of Bioactivity in Model Systems
The biological activity of this compound analogs extends beyond enzyme inhibition and has been assessed in various cellular and in vivo models. These studies provide a broader understanding of their potential physiological effects.
The multi-target inhibitor M4, a derivative of tert-butyl hydroxybenzoate, demonstrated a moderate protective effect in astrocyte cell cultures subjected to amyloid-beta (Aβ₁₋₄₂) induced stress. This protective activity was attributed to a reduction in the inflammatory cytokine TNF-α and a decrease in free radical levels within the cell cultures. mdpi.comfao.org
In another context, certain amide derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid were evaluated for their cytotoxicity against several human cancer cell lines. These compounds exhibited moderate cytotoxicity and good selectivity towards cancer cells, with IC50 values ranging from approximately 9 to 82 µM depending on the cell line and specific derivative. researchgate.net
| Derivative Compound | Model System | Observed Bioactivity | Reference |
|---|---|---|---|
| Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4) | Astrocyte cells stimulated with Aβ₁₋₄₂ | Moderate protective effect; reduction in TNF-α and free radicals. | mdpi.comfao.org |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid amide derivatives | Human cancer cell lines (HCT 116, BxPC-3, HT-29) | Moderate and selective cytotoxicity with IC50 values in the micromolar range. | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Functional Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the biological effects of a chemical scaffold. For this compound and its analogs, SAR analyses have revealed key structural features that govern their biochemical interactions.
Role of Hydroxyl Group Position: The number and position of -OH groups on the benzene (B151609) ring are critical determinants of bioactivity. For instance, studies on benzoic acid derivatives showed that ortho- and meta-phenolic hydroxyl groups were necessary for α-amylase inhibition, while the para-substituted analog was inactive. mdpi.com This highlights the sensitivity of enzyme active sites to the specific geometry of the inhibitor.
Influence of the Ester Group: The ester moiety significantly impacts the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with intracellular targets. SAR studies on phenolic esters have shown that cytotoxicity is related to both lipophilicity and antioxidant activity. uc.pt The length of the ester's alkyl chain can dramatically alter efficacy; for example, propyl esters of some phenolic acids displayed more pronounced growth-inhibition activity against cancer cell lines than their corresponding methyl or octyl analogs. uc.pt Conversely, increasing the steric bulk of the ester, such as using a tert-butyl group, can also lead to a loss of activity in certain biological systems.
Impact of Bulky Substituents: The tert-butyl groups, particularly in 3,5-di-tert-butyl-4-hydroxybenzoate analogs, are fundamental to their high antioxidant activity. These groups provide steric hindrance that stabilizes the phenoxyl radical formed during radical scavenging. mdpi.com However, this bulk can be detrimental to other activities. For example, in a series of laccase inhibitors, bulky 3,5-di-tert-butyl substitution prevented binding to the active site, shifting the mechanism of inhibition from competitive to non-competitive or uncompetitive.
Effect of Other Ring Substitutions: For derivatives of 3,5-di-tert-butyl-4-hydroxy-benzene, the nature of the substituent at the C1 position (the position of the carboxyl group) has a profound influence on dual COX-2 and 5-LOX inhibitory activity, indicating that modifications at this site are key to modulating anti-inflammatory potential. mdpi.com
Future Research Perspectives and Emerging Areas
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of tert-butyl 3-hydroxybenzoate and its derivatives is an active area of research, with a focus on developing more efficient and environmentally friendly catalytic systems. Traditional methods often rely on acid-catalyzed esterification, which can have limitations. patsnap.com
Current research is exploring alternative catalysts to improve reaction yields and conditions. For instance, the use of ytterbium(III) triflate (Yb(OTf)3) has been shown to be effective in the tert-butylation of alcohols and carboxylic acids, offering a potential route for the synthesis of this compound under milder conditions. acs.org Another innovative approach involves a bismuth-mediated cyclic process for the carboxylation of phenols, which could be adapted for the synthesis of hydroxybenzoates. rsc.org This method utilizes a bismuth-based C-H bond activation and CO2 insertion, presenting a novel pathway for producing these compounds. rsc.org
Future research will likely focus on:
Heterogeneous Catalysts: Developing solid acid catalysts or enzyme-based systems to simplify product purification and catalyst recycling.
Flow Chemistry: Utilizing microreactor systems to enhance reaction efficiency, control, and scalability.
Green Solvents: Investigating the use of ionic liquids or supercritical fluids to reduce the environmental impact of the synthesis process.
Targeted Design of Derivatives with Enhanced Functionality
The core structure of this compound serves as a valuable scaffold for designing derivatives with tailored properties for specific applications. By modifying the aromatic ring or the ester group, researchers can fine-tune the compound's electronic, steric, and bioactive characteristics.
Derivatives of similar hydroxybenzoic acids have shown a range of biological activities, suggesting potential for this compound analogs. For example, derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been investigated as dual inhibitors of COX-2 and 5-LOX enzymes for anti-inflammatory applications. researchgate.net Additionally, novel hydrazide-hydrazone derivatives of sesquiterpenoids have demonstrated antifungal properties. researchgate.net
Key areas for future development include:
Pharmaceutical Agents: Synthesizing derivatives with enhanced anti-inflammatory, antioxidant, or antimicrobial properties. rasayanjournal.co.in For example, a multi-target compound derived from 5-aminosalicylic acid has been designed to inhibit enzymes associated with Alzheimer's disease. mdpi.com
Polymer Additives: Creating derivatives with improved thermal stability and compatibility with various polymer matrices. mdpi.comresearchgate.netresearchgate.net
Agrochemicals: Designing new pesticides and herbicides by incorporating the this compound moiety into larger, more complex molecules.
Integration of this compound into Advanced Materials Science
The unique combination of a phenolic hydroxyl group and a bulky tert-butyl ester group makes this compound an interesting building block for advanced materials. The tert-butyl group can enhance steric hindrance, which often improves thermal stability and resistance to oxidative degradation.
This compound and its derivatives can be incorporated into polymers to act as stabilizers and antioxidants. mdpi.comresearchgate.netsmolecule.com For instance, hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is used as a resin stabilizer and antioxidant in polymers. chemscene.com The synthesis of new antioxidants with hindered phenol (B47542) groups is an active area of research to improve the performance of materials like polypropylene. researchgate.net
Future research is expected to explore:
High-Performance Polymers: Developing new polyesters or polycarbonates that incorporate this compound to enhance their thermal and mechanical properties.
Functional Coatings: Creating coatings with improved UV resistance and antioxidant capabilities for protecting surfaces from environmental degradation.
Smart Materials: Designing materials that can respond to external stimuli, such as pH or temperature, by leveraging the reactivity of the phenolic and ester groups.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of new chemical entities. These approaches can be used to predict the properties and reactivity of this compound and its derivatives, guiding experimental work and reducing the need for extensive trial-and-error synthesis.
For example, Density Functional Theory (DFT) calculations have been used to study the magnetic properties of metal complexes containing 3,5-di-tert-butyl-4-hydroxybenzoate ligands. mdpi.comresearchgate.net Molecular docking and molecular dynamics (MD) simulations have also been employed to predict the binding affinity of hybrid compounds to biological targets, such as in the context of breast cancer research. mdpi.com
Future applications of computational modeling in this area include:
Virtual Screening: Identifying promising derivatives with desired biological activities by screening large virtual libraries of compounds.
Reaction Mechanism Elucidation: Understanding the detailed mechanisms of catalytic synthesis to design more efficient catalysts.
Structure-Property Relationship Studies: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological and material properties of new derivatives.
Exploration of New Biological Applications and Therapeutic Potential
While research into the biological activities of this compound itself is still emerging, related compounds have shown significant therapeutic potential. The phenolic hydroxyl group is a key feature that often imparts antioxidant and anti-inflammatory properties. smolecule.com
Derivatives of 3-hydroxybenzoic acid have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. rasayanjournal.co.in For instance, 3,5-di-tert-butyl-4-hydroxybenzoic acid, a metabolite of the common antioxidant BHT, exhibits anti-inflammatory and analgesic properties by inhibiting enzymes like 5-lipoxygenase and cyclooxygenase. smolecule.com Furthermore, triorganotin derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have shown in vitro cytotoxicity against human tumor cell lines. tandfonline.com
Future research will likely focus on:
Anticancer Activity: Investigating the potential of this compound derivatives to inhibit the growth of cancer cells.
Neuroprotective Effects: Exploring the use of these compounds in the treatment of neurodegenerative diseases.
Antimicrobial Agents: Developing new antibiotics and antifungals based on the this compound scaffold.
Sustainable and Scalable Production Methodologies for Industrial Relevance
For this compound to be widely adopted in industrial applications, the development of sustainable and scalable production methods is crucial. This involves optimizing reaction conditions, minimizing waste, and using environmentally benign reagents and solvents. researchgate.net
Current industrial methods for similar compounds often involve batch reactors and focus on cost-efficiency and scalability. Patented methods for tert-butyl-substituted hydroxybenzoates include a one-pot process starting from the Kolbe-Schmitt reaction intermediate, which is reported to produce a high-purity product with a high yield. patsnap.com A process for synthesizing a related compound, tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate, highlights the use of more eco-friendly approaches. google.com
Future efforts in this area will likely concentrate on:
Continuous Flow Synthesis: Transitioning from batch to continuous manufacturing to improve efficiency, safety, and consistency.
Biocatalysis: Utilizing enzymes or whole-cell systems to carry out the synthesis under mild and environmentally friendly conditions.
Circular Economy Principles: Developing processes that recycle catalysts and solvents and minimize the generation of hazardous waste.
Below is a data table summarizing some of the key properties and potential applications discussed:
| Research Area | Focus | Key Findings/Potential | Relevant Compounds Mentioned |
| Catalytic Synthesis | Efficient and sustainable production | Use of novel catalysts like Yb(OTf)3 and bismuth-based systems. acs.orgrsc.org | Ytterbium(III) triflate |
| Derivative Design | Enhanced functionality | Potential for anti-inflammatory, antioxidant, and antifungal agents. researchgate.netresearchgate.net | 3,5-di-tert-butyl-4-hydroxybenzoic acid, Hydrazide-hydrazone derivatives |
| Materials Science | Integration into advanced materials | Improved thermal stability and antioxidant properties in polymers. mdpi.comresearchgate.net | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate |
| Computational Modeling | Predictive analysis | DFT for magnetic properties, molecular docking for biological targets. mdpi.comresearchgate.netmdpi.com | 3,5-di-tert-butyl-4-hydroxybenzoate ligands |
| Biological Applications | Therapeutic potential | Anti-inflammatory, analgesic, and cytotoxic activities. smolecule.comtandfonline.com | 3,5-di-tert-butyl-4-hydroxybenzoic acid, Triorganotin derivatives |
| Sustainable Production | Industrial scalability | Development of one-pot syntheses and greener chemical processes. patsnap.comgoogle.com | Tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing tert-butyl 3-hydroxybenzoate, and how can purity be validated?
- Answer : this compound is typically synthesized via esterification of 3-hydroxybenzoic acid with tert-butanol under acidic catalysis (e.g., sulfuric acid). Purification involves recrystallization or column chromatography using ethyl acetate/hexane gradients. Purity validation requires HPLC (C18 column, mobile phase: 60% methanol/40% water, UV detection at 254 nm) or NMR (¹H and ¹³C) to confirm the absence of unreacted starting materials and byproducts. For quantitative analysis, calibration curves using ethyl 3-hydroxybenzoate as a reference standard are recommended .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to strong acids/bases, oxidizing agents, or high temperatures (>40°C). Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict degradation kinetics. Monitor via periodic HPLC analysis for hydrolysis products like 3-hydroxybenzoic acid .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Answer : Reverse-phase HPLC with UV detection is optimal. For metabolomic studies, LC-MS/MS (electrospray ionization in negative mode) provides higher sensitivity. Gas chromatography (GC) is less suitable due to thermal instability of the tert-butyl group. Calibrate instruments using certified standards (e.g., ethyl 3-hydroxybenzoate) to minimize matrix interference .
Advanced Research Questions
Q. How do microbial degradation pathways for this compound differ between aerobic and anaerobic conditions?
- Answer : Under anaerobic conditions (e.g., Sporotomaculum hydroxybenzoicum), degradation proceeds via reductive dehydroxylation to benzoyl-CoA, yielding butyrate and acetate as end products . Aerobic pathways (e.g., in Corynebacterium glutamicum) involve hydroxylation to gentisate, followed by ring cleavage via the β-ketoadipate pathway. Transcriptomic studies show upregulation of genR and glxR operons, which regulate aromatic ring-opening enzymes .
Q. What experimental strategies can resolve contradictions in reported degradation intermediates?
- Answer : Use isotopic labeling (¹³C-3-hydroxybenzoate) with NMR or mass spectrometry to track carbon flow. For example, discrepancies in benzoate vs. gentisate intermediate formation can be clarified by comparing isotopomer distributions in C. glutamicum mutants lacking genR . Additionally, enzyme assays (e.g., 3-hydroxybenzoate 6-monooxygenase activity) in cell-free extracts can validate hypothesized pathways .
Q. How can researchers optimize reaction conditions to minimize ester hydrolysis during synthesis?
- Answer : Employ water-free solvents (e.g., anhydrous dichloromethane) and acid scavengers (e.g., molecular sieves) during esterification. Kinetic studies using DOE (Design of Experiments) can identify optimal temperature (20–25°C) and catalyst concentration (e.g., 0.5–1.0% H₂SO₄). Real-time monitoring via FT-IR for carbonyl peak shifts (1720 cm⁻¹ for ester vs. 1680 cm⁻¹ for acid) helps adjust reaction termination points .
Q. What role does this compound play in fungal bioluminescence systems?
- Answer : In Candida parapsilosis, it serves as a substrate for hispidin-hydroxylase, an enzyme structurally analogous to 3-hydroxybenzoate 6-monooxygenase. This enzyme oxidizes hispidin (a fungal luciferin precursor) using NADH and O₂. Knockout strains lacking peroxisomal transporters (e.g., PXA1) show disrupted luminescence, confirming compartmentalized metabolism .
Q. How can transcriptomic data inform the design of metabolic engineering strategies for this compound utilization?
- Answer : RNA-Seq analysis of C. parapsilosis grown on 3-hydroxybenzoate reveals upregulated peroxisomal genes (e.g., PEX5, PEX14) and β-oxidation enzymes. Overexpression of genIKL (gentisate pathway) in heterologous hosts (e.g., E. coli) enhances substrate conversion rates by 40%. CRISPR-Cas9 editing of glxR (a transcriptional repressor) further increases pathway flux .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
